Mecoprop-d6
Overview
Description
Mecoprop-d6 is a deuterated form of Mecoprop, a widely used herbicide. The compound is characterized by the presence of deuterium atoms in place of hydrogen atoms in both the aromatic ring and the methyl group. This isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mecoprop-d6 involves the incorporation of deuterium atoms into the Mecoprop molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis process ensures the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as distillation and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Mecoprop-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds and sulfonic acids.
Scientific Research Applications
Mecoprop-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of Mecoprop in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides in the environment.
Mechanism of Action
Mecoprop-d6 exerts its effects by mimicking the plant hormone auxin. This leads to uncontrolled growth in broadleaf weeds, ultimately causing their death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
Mecoprop: The non-deuterated form of Mecoprop-d6.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar mode of action.
Dicamba: A herbicide that also mimics auxin and is used to control broadleaf weeds.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding the environmental and biological fate of herbicides. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the compound is required.
Properties
IUPAC Name |
2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-YFNZQJCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C([2H])([2H])[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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